2-Iododibenzo[b,f]thiepine
Description
2-Iododibenzo[b,f]thiepine is a heterocyclic compound featuring a seven-membered thiepine ring fused with two benzene rings and substituted with an iodine atom at the 2-position. Its structure combines the aromaticity of benzene rings with the electron-rich sulfur atom in the thiepine framework, making it a versatile building block in medicinal chemistry and materials science. The iodine substituent enhances its reactivity in cross-coupling reactions, enabling applications in drug design and functional materials .
This compound is part of the broader class of dibenzo[b,f]thiepines, which are known for their anti-inflammatory, analgesic, and enzyme-inhibitory properties. For example, derivatives like zaltoprofen (a dibenzo[b,f]thiepine analog) are clinically used as non-steroidal anti-inflammatory drugs (NSAIDs) . The iodine atom in this compound distinguishes it from other halogenated analogs, offering unique steric and electronic properties.
Properties
Molecular Formula |
C14H9IS |
|---|---|
Molecular Weight |
336.19g/mol |
IUPAC Name |
3-iodobenzo[b][1]benzothiepine |
InChI |
InChI=1S/C14H9IS/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H |
InChI Key |
OZXIKHLKDRSLAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)I |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Dibenzo[b,f]thiepines
Halogen substituents (Cl, Br, I) significantly influence the physicochemical and pharmacological profiles of dibenzo[b,f]thiepines. Below is a comparative analysis:
Key Findings :
- Reactivity : The iodine atom in 2-iododibenzo[b,f]thiepine facilitates Suzuki-Miyaura and Ullmann couplings, but its synthesis is complicated by side reactions (e.g., dehalogenation under basic conditions) .
- Stability : Iodinated derivatives are less thermally stable than chloro or bromo analogs, requiring careful handling during purification .
Non-Halogenated Dibenzo[b,f]thiepines
Unsubstituted dibenzo[b,f]thiepines lack the electronic modulation provided by halogens. For example:
- Dibenzo[b,f]thiepin-10-one : This ketone derivative exhibits antiviral activity (e.g., HIV-1 reverse transcriptase inhibition) but lacks the iodine atom’s cross-coupling utility .
- Zaltoprofen (NSAID): Demonstrates potent anti-inflammatory effects but cannot participate in metal-catalyzed reactions due to the absence of a halogen .
Comparison :
- Synthetic Versatility: this compound outperforms non-halogenated analogs in modular derivatization.
- Pharmacokinetics: Iodine’s lipophilicity may improve membrane permeability compared to non-halogenated counterparts .
Heterocyclic Analogs with Different Cores
Dibenzo[b,f]oxepines
- Structure : Oxygen replaces sulfur in the seven-membered ring.
- Activity : Oxepines like bermoprofen show anti-inflammatory activity but are less metabolically stable due to oxidation-prone ether linkages .
- Electronic Effects : The thiepine’s sulfur atom provides stronger electron-donating effects, enhancing interactions with enzyme active sites .
Diarylthiophenes (e.g., 3,4-Diarylthiophenes)
- Structure : Simpler five-membered thiophene core.
- Activity: Known as selective COX-2 inhibitors but lack the conformational flexibility of the seven-membered thiepine ring .
Preparation Methods
Cyclization of Halogenated Precursors
The foundational approach involves cyclization reactions starting from halogenated intermediates. A patented method (EP1026153A1) describes the synthesis of dibenzo[b,f]thiepine derivatives via intramolecular Friedel-Crafts cyclization. For this compound, the process begins with 2-iodobenzoic acid as the iodine source.
-
Formation of Diaryl Sulfide :
2-Iodobenzoic acid reacts with bis(3,5-dimethoxyphenyl)disulfide in the presence of a copper catalyst (e.g., CuI) to form 2-(3,5-dimethoxyphenylthio)benzoic acid . This step establishes the sulfur bridge critical for subsequent cyclization. -
Reduction and Halogenation :
The carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH), followed by halogenation with thionyl chloride (SOCl) to yield 2-(3,5-dimethoxyphenylthio)benzyl chloride . -
Nitrile Formation :
Treatment with sodium cyanide (NaCN) converts the chloride to 2-(3,5-dimethoxyphenylthio)benzylnitrile , a key intermediate for cyclization. -
Cyclization via Friedel-Crafts Reaction :
The nitrile undergoes hydrolysis to a carboxylic acid, which is cyclized using methanesulfonic acid or polyphosphoric acid. This step forms the tricyclic 7,9-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-one . -
Deprotection and Iodine Retention :
Demethylation with pyridine hydrochloride or boron tribromide (BBr) removes methoxy groups, yielding 7,9-dihydroxy-10,11-dihydrodibenzo[b,f]thiepin-10-one . Subsequent reduction with LiAlH produces the final compound, ensuring iodine remains intact at the 2-position.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diaryl Sulfide Formation | CuI, DMF, 80°C | 65–70 |
| Nitrile Formation | NaCN, DMSO, 120°C | 50–55 |
| Cyclization | Methanesulfonic acid, 150°C | 40–45 |
| Deprotection | BBr, CHCl, −20°C | 70–75 |
Direct Iodination of Dibenzo[b,f]thiepine
An alternative route involves post-synthetic iodination of the parent dibenzo[b,f]thiepine. This method employs electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
-
Electrophilic Iodination :
Dibenzo[b,f]thiepine is treated with ICl in acetic acid at 50°C. The iodine selectively substitutes at the 2-position due to the electron-donating effect of the sulfur atom. -
Purification :
The crude product is purified via column chromatography (hexane:ethyl acetate = 7:1) to isolate this compound.
Optimization Insights
-
Regioselectivity : The sulfur atom activates the adjacent carbon, directing iodination to the 2-position.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve iodine incorporation by stabilizing the transition state.
Mechanistic Considerations
Role of Metal Catalysts
Copper and nickel catalysts facilitate Ullmann-type coupling during diaryl sulfide formation. For example, CuI accelerates the C–S bond formation between 2-iodobenzoic acid and disulfides, as shown in the kinetic profile below:
Friedel-Crafts Cyclization Dynamics
The cyclization step follows first-order kinetics, with the rate-determining step involving protonation of the carbonyl group to generate an acylium ion. This ion undergoes electrophilic attack by the adjacent aromatic ring, forming the tricyclic core:
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the iodine atom’s position and the planar geometry of the thiepine ring (bond angle: C–S–C = 92.5°).
Challenges and Mitigation Strategies
Iodine Stability During Deprotection
Strong Lewis acids like BBr may cause iodine displacement. To prevent this:
Q & A
Q. What systematic approaches identify literature gaps in this compound’s catalytic applications?
- Methodological Answer: Conduct a PRISMA-guided review focusing on keywords (“dibenzo[b,f]thiepine,” “cross-coupling,” “iodine catalysis”). Use tools like SciFinder to map reaction types (e.g., C–N vs. C–C couplings) and identify understudied areas. Bibliometric analysis (e.g., VOSviewer) clusters research trends and highlights citation gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
